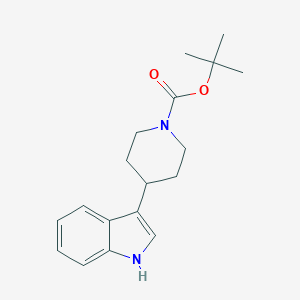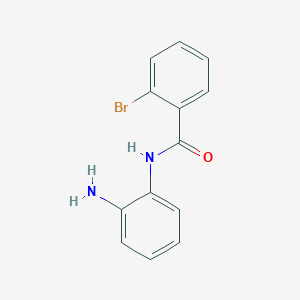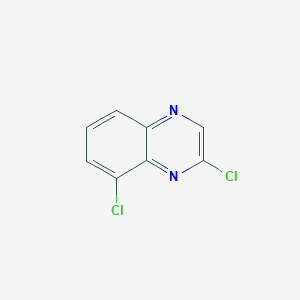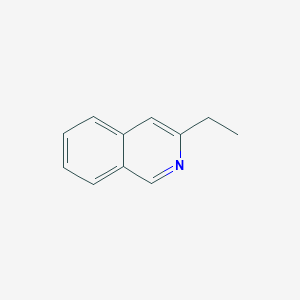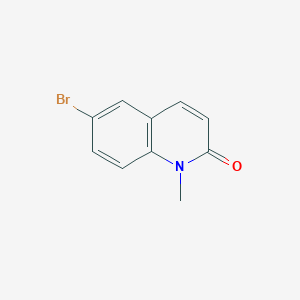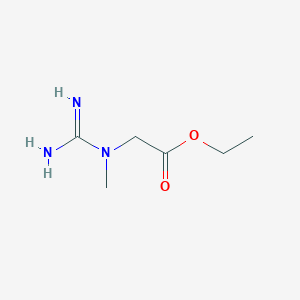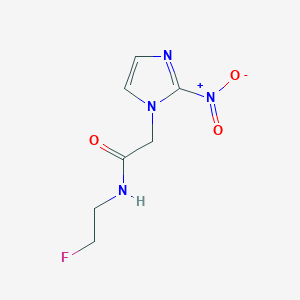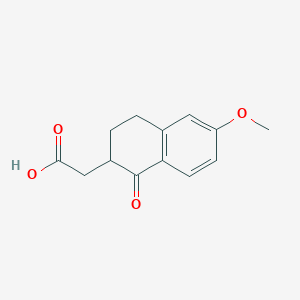
6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-YL)acetic acid
Overview
Description
Scientific Research Applications
Chemical Synthesis and Derivatives
Beyond its biological applications, researchers use this compound as a starting material for chemical synthesis. By modifying its structure, they create derivatives with enhanced properties. For example, alkylation with methyl bromoacetate or interaction with N-nucleophiles can yield novel compounds .
Safety and Hazards
According to Sigma-Aldrich, the safety information for “6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-YL)acetic acid” includes a GHS07 pictogram, a signal word of “Warning”, and hazard statements of H302 . Precautionary statements include P301 + P312 + P330 . It is classified as Acute Tox. 4 Oral for hazard classifications .
properties
IUPAC Name |
2-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-17-10-4-5-11-8(6-10)2-3-9(13(11)16)7-12(14)15/h4-6,9H,2-3,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXYHTZAHLNPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(CC2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544173 | |
| Record name | (6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17529-16-7 | |
| Record name | 1,2,3,4-Tetrahydro-6-methoxy-1-oxo-2-naphthaleneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17529-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Q & A
A: Nolomirole is a drug that has been investigated for the treatment of heart failure. It acts as a dopamine D2 agonist and an α2-Adrenoceptor agonist. The synthesis of Nolomirole involves a multi-step process beginning with the acylation of (′)-6-(methylamino)-5,6,7,8--tetrahydronaphthalene-1,2-diol, also known as CHF-1024, with isobutyryl chloride in a tetrahydrofuran (THF) solution []. CHF-1024 itself can be synthesized through several different pathways, all of which are described in detail in the research paper. These pathways involve a variety of reactions including reductocondensation, condensation, cyclization, and demethylation reactions using a variety of reagents [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


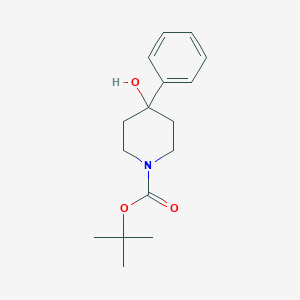
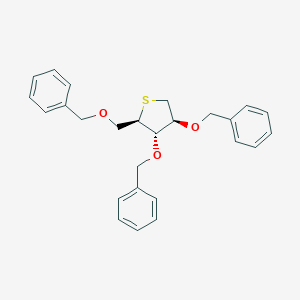
![5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester](/img/structure/B176323.png)
